molecular formula C25H50N2 B12651431 3-(Docosylamino)propiononitrile CAS No. 94109-54-3

3-(Docosylamino)propiononitrile

Cat. No.: B12651431
CAS No.: 94109-54-3
M. Wt: 378.7 g/mol
InChI Key: LHWCMSVFDYDFMV-UHFFFAOYSA-N
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Description

3-(Docosylamino)propiononitrile: is an organic compound with the molecular formula C25H50N2 and a molecular weight of 378.678 g/mol It is characterized by a long alkyl chain (docosyl group) attached to an amino group, which is further connected to a propiononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Docosylamino)propiononitrile typically involves the reaction of docosylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction is monitored and controlled to maintain consistent quality and yield. Post-reaction purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 3-(Docosylamino)propiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Docosylamino)propiononitrile is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological membranes due to its long alkyl chain. It may be used in the development of novel biomolecules or as a model compound for studying membrane dynamics .

Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its derivatives may exhibit bioactive properties, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and surfactants. Its unique properties make it suitable for applications in coatings, lubricants, and other industrial products .

Mechanism of Action

The mechanism of action of 3-(Docosylamino)propiononitrile is primarily related to its interaction with molecular targets through its amino and nitrile groups. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The long alkyl chain may also play a role in modulating the compound’s interactions with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

  • 3-(Dodecylamino)propiononitrile
  • 3-(Hexadecylamino)propiononitrile
  • 3-(Octadecylamino)propiononitrile

Comparison: Compared to its shorter-chain analogs, 3-(Docosylamino)propiononitrile has a longer alkyl chain, which can enhance its hydrophobic interactions and potentially alter its solubility and reactivity. This makes it unique in applications where long-chain compounds are preferred, such as in the formulation of surfactants and specialty chemicals .

Properties

CAS No.

94109-54-3

Molecular Formula

C25H50N2

Molecular Weight

378.7 g/mol

IUPAC Name

3-(docosylamino)propanenitrile

InChI

InChI=1S/C25H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-25-22-23-26/h27H,2-22,24-25H2,1H3

InChI Key

LHWCMSVFDYDFMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNCCC#N

Origin of Product

United States

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